molecular formula C10H20BrNO2 B6185632 tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate CAS No. 2624108-41-2

tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate

Cat. No.: B6185632
CAS No.: 2624108-41-2
M. Wt: 266.2
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Description

tert-Butyl N-[(3S)-1-bromopentan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with (3S)-1-bromopentan-3-ol. The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in anhydrous conditions is used for deprotection.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, various substituted carbamates or amines can be formed.

    Deprotection Reactions: The primary amine corresponding to the original carbamate is obtained.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the preparation of N-Boc-protected anilines through palladium-catalyzed cross-coupling reactions .

Biology:

  • Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry:

  • Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate primarily involves its reactivity as a carbamate. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The tert-butyl carbamate group can also be deprotected under acidic conditions to yield the corresponding amine . These reactions are facilitated by the presence of catalysts and specific reaction conditions that enhance the reactivity of the compound.

Comparison with Similar Compounds

    tert-Butyl 3-bromopropylcarbamate: Similar in structure but with a shorter carbon chain.

    tert-Butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate: Contains a benzofuran ring instead of a pentane chain.

Uniqueness:

  • The presence of the (3S)-1-bromopentan-3-yl group in tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate provides unique reactivity and selectivity in chemical reactions.
  • The compound’s specific stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules.

Properties

CAS No.

2624108-41-2

Molecular Formula

C10H20BrNO2

Molecular Weight

266.2

Purity

95

Origin of Product

United States

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